

Discovery and historical development of benzophenone carboxylic acids.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Benzophenone-2,4,5-tricarboxylic Acid*

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An In-depth Technical Guide to the Discovery and Historical Development of Benzophenone Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and historical development of benzophenone carboxylic acids. It covers the foundational synthesis methodologies, key experimental protocols, and the evolution of their application from basic chemical intermediates to vital scaffolds in medicinal chemistry and materials science.

Introduction and Early Discovery

Benzophenone, the simplest diarylketone, was a subject of study in the late 19th century, with early reports of its synthesis dating back to 1874.^[1] The core structure, consisting of two phenyl rings attached to a carbonyl group, proved to be a versatile building block in organic chemistry.^[1] The introduction of a carboxylic acid moiety to this scaffold significantly expanded its utility, imparting new chemical reactivity and physical properties.

The primary and most historically significant method for synthesizing benzophenones and their derivatives is the Friedel-Crafts acylation, a reaction developed by Charles Friedel and James Crafts in 1877.^[2] This electrophilic aromatic substitution reaction initially involved the acylation

of an aromatic ring using an acyl halide in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl_3).^[2]^[3]

Foundational Synthesis Methodologies

The historical development of benzophenone carboxylic acids is intrinsically linked to the refinement of the Friedel-Crafts reaction and the exploration of alternative synthetic routes.

The Classic Friedel-Crafts Acylation

The traditional approach involves the reaction of an aromatic compound (like benzene) with a benzoyl chloride derivative that contains a protected or precursor carboxyl group. Alternatively, an aromatic carboxylic acid derivative is used to acylate benzene. A key advantage of this method is that the electron-withdrawing nature of the resulting ketone product prevents multiple acylations.^[2]

This protocol is a representative example of the classic Friedel-Crafts acylation.

- **Apparatus Setup:** A three-necked, round-bottomed flask is equipped with a mechanical stirrer, a reflux condenser connected to a hydrogen chloride trap, and a dropping funnel.
- **Reagents:** Anhydrous aluminum chloride is suspended in an excess of dry, thiophene-free benzene within the flask. The mixture is cooled in an ice bath.
- **Reaction:** Benzoyl chloride is added dropwise from the dropping funnel to the stirred suspension. The reaction is typically exothermic, and the rate of addition is controlled to maintain a moderate temperature.
- **Workup:** After the reaction is complete, the mixture is cooled and hydrolyzed by carefully adding crushed ice, followed by hydrochloric acid. This decomposes the aluminum chloride complex.
- **Isolation:** The organic layer is separated, washed with a dilute base (e.g., NaOH solution) and then with water, and dried over an anhydrous salt (e.g., MgSO_4).
- **Purification:** The excess benzene is removed by distillation, and the resulting benzophenone is purified by vacuum distillation or recrystallization.^[4]^[5]

Direct Condensation with Carboxylic Acids

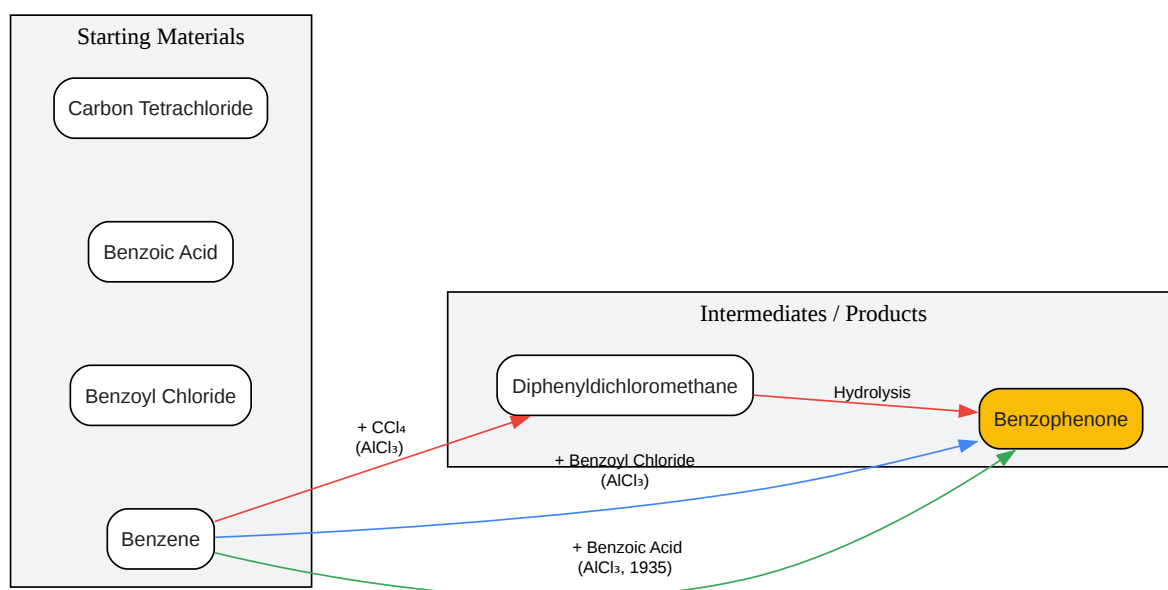
A significant advancement was the discovery that carboxylic acids themselves could be used directly as acylating agents, bypassing the need to first convert them to acyl chlorides. In 1935, H. P. Newton and P. H. Groggins published a detailed study on the condensation of aromatic carboxylic acids with aromatic compounds using aluminum chloride, achieving nearly theoretical yields in some cases.^{[6][7]} This demonstrated a more direct and efficient pathway to various benzophenone derivatives.

This protocol is adapted from the work of Newton and Groggins (1935).^[6]

- **Reaction Setup:** A flask is charged with 4-chlorobenzoic acid, a molar excess of chlorobenzene (acting as both reactant and solvent), and anhydrous aluminum chloride.
- **Heating:** The mixture is heated to the reflux temperature of chlorobenzene.
- **Reaction Time:** The reaction is maintained at reflux for a specified period to ensure completion.
- **Hydrolysis:** The reaction mixture is cooled and poured onto a mixture of crushed ice and concentrated hydrochloric acid.
- **Isolation:** The product, 4,4'-dichlorobenzophenone, precipitates and is isolated by filtration. The crude product is washed with water to remove inorganic salts.
- **Purification:** The product can be further purified by recrystallization from a suitable solvent like ethanol.

Synthesis from Carbon Tetrachloride

Another historical laboratory route involves the reaction of benzene with carbon tetrachloride in the presence of a Lewis acid, followed by the hydrolysis of the resulting diphenyldichloromethane intermediate.^{[1][8]}



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Caption: Key historical pathways for the synthesis of the benzophenone core.

Synthesis of Specific Benzophenone Carboxylic Acid Isomers

The position of the carboxyl group on the benzophenone scaffold dictates the chemical properties and potential applications of the molecule.

Benzophenone-2-carboxylic Acid (2-Benzoylbenzoic Acid)

This ortho-substituted isomer is commonly prepared via a Friedel-Crafts reaction between phthalic anhydride and benzene.[9]

- **Reagents:** Phthalic anhydride and an excess of thiophene-free benzene are placed in a round-bottomed flask and cooled in an ice bath.
- **Catalyst Addition:** Anhydrous aluminum chloride is added to the cold mixture.
- **Initiation:** The reaction is initiated by gentle warming. It is often vigorous and may require cooling to control the rate. Hydrogen chloride gas is evolved.
- **Hydrolysis and Isolation:** After the reaction subsides, the complex is hydrolyzed with ice and hydrochloric acid. The excess benzene is removed by steam distillation.^[9]
- **Purification:** The crude product is dissolved in a sodium carbonate solution, treated with activated charcoal, filtered, and then re-precipitated by adding acid. The resulting solid is collected and can be recrystallized from benzene to yield the pure product.^[9]

Benzophenone-4-carboxylic Acid (4-Benzoylbenzoic Acid)

The para-substituted isomer is typically synthesized by the Friedel-Crafts acylation of benzene with 4-chlorobenzoyl chloride or by the oxidation of 4-methylbenzophenone.^{[10][11]}

- **Reagents:** 4-Methylbenzophenone is dissolved in glacial acetic acid.
- **Oxidation:** The solution is cooled, and chromium (VI) oxide and sulfuric acid are added.
- **Heating:** The reaction mixture is heated at 100 °C for several hours.^[11]
- **Workup:** After cooling, water is added, and the product is extracted with an organic solvent like ethyl acetate.
- **Isolation:** The organic layer is washed with a dilute base (e.g., 0.1 M NaOH). The alkaline aqueous layer, containing the sodium salt of the carboxylic acid, is then acidified with HCl to precipitate the 4-benzoylbenzoic acid, which is collected by filtration.^[11]

Quantitative Data Summary

The following tables summarize key quantitative data for representative benzophenone carboxylic acids and related syntheses.

Table 1: Physical Properties of Benzophenone Carboxylic Acids

Compound Name	Isomer	Melting Point (°C)	Solubility
Benzophenone-2-carboxylic acid	ortho	94.5 (monohydrate)	Soluble in benzene
Benzophenone-3-carboxylic acid	meta	164 - 166	Soluble in ethanol, DMF; insoluble in water[12]
Benzophenone-4-carboxylic acid	para	218 - 221	Soluble in alcohols, esters; insoluble in water[10]
3,3',4,4'-Benzophenonetetracarboxylic acid	-	218 - 220 (dec.)	-

Table 2: Representative Reaction Yields for Benzophenone Synthesis

Reaction	Catalyst	Yield (%)	Reference
Benzene + CCl ₄ → Benzophenone	AlCl ₃	80 - 89	Organic Syntheses[8]
4-Chlorobenzoic acid + Chlorobenzene → 4,4'-Dichlorobenzophenone	AlCl ₃	~95	Newton & Groggins, 1935[6]
2-Nitrobenzoyl chloride + Benzene → 2-Nitrobenzophenone	AlCl ₃	Moderate-Good	General Method[13]
4-Methylbenzophenone → 4-Benzoylbenzoic acid	CrO ₃ / H ₂ SO ₄	76	MDPI, 2018[11]

Evolution of Analytical and Characterization Techniques

The structural elucidation of benzophenone carboxylic acids evolved with the advent of modern analytical techniques.

- **Spectroscopy:** Infrared (IR) spectroscopy became crucial for identifying the characteristic carbonyl (C=O) and carboxylic acid (O-H) stretches. Nuclear Magnetic Resonance (NMR) spectroscopy provided detailed information about the proton and carbon environments, confirming the substitution patterns on the aromatic rings.[\[14\]](#)[\[15\]](#)
- **Chromatography:** The development of chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), enabled the efficient separation and purification of different isomers and reaction byproducts, which was a significant challenge in early syntheses.[\[16\]](#)

Table 3: Key Spectroscopic Features for Carboxylic Acid Moiety

Technique	Feature	Characteristic Signal
IR Spectroscopy	O-H Stretch	Very broad band, 2500-3500 cm^{-1} [14]
	C=O Stretch	$\sim 1700 \text{ cm}^{-1}$
^1H NMR Spectroscopy	-COOH Proton	Broad singlet, 10-12 ppm [15]
^{13}C NMR Spectroscopy	-COOH Carbon	160-185 ppm [14]

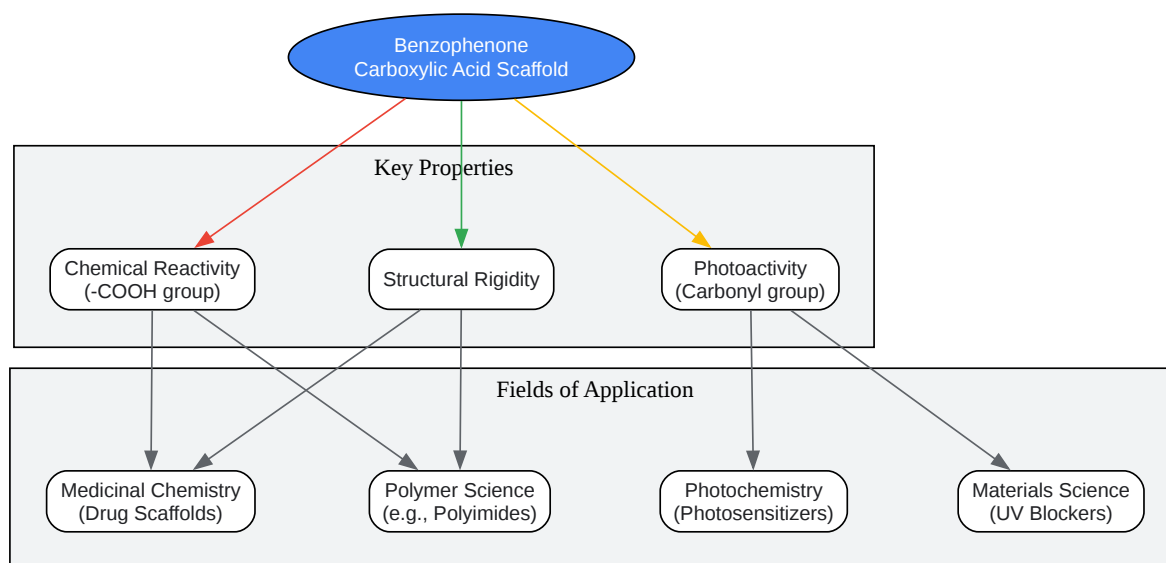
Development in Applications: From Intermediates to Bioactive Scaffolds

The historical trajectory of benzophenone carboxylic acids has seen them evolve from simple chemical intermediates to high-value molecules in diverse fields.

- **Polymer Science:** Polycarboxylic acid derivatives, such as 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA), became critical monomers for the

synthesis of high-performance polymers like polyimides, valued for their thermal stability.[17]
[18]

- **Photochemistry:** The benzophenone core is a well-known photosensitizer. The addition of carboxylic acid groups can modulate its photophysical properties and solubility for applications in photobiology and materials science.[1][19][20]
- **Medicinal Chemistry and Drug Development:** In recent decades, the benzophenone scaffold has been recognized as a "ubiquitous structure" in medicinal chemistry.[21] Carboxylic acid derivatives are explored for a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[21] The carboxylic acid group can act as a key pharmacophore, a bioisostere for other functional groups, or a handle for further derivatization to improve pharmacokinetic properties.[21][22]



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Caption: The relationship between the core scaffold's properties and its applications.

Conclusion

The history of benzophenone carboxylic acids is a story of chemical innovation, beginning with the foundational Friedel-Crafts reaction in the 19th century. Early developments focused on establishing reliable and high-yield synthetic routes. Subsequent advancements in analytical chemistry allowed for precise characterization and purification. Over the last several decades, the focus has shifted to leveraging the unique combination of photoactivity, structural rigidity, and chemical functionality offered by these molecules, establishing them as indispensable tools for researchers in drug discovery, polymer chemistry, and materials science.

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References

- 1. Benzophenone - Wikipedia [en.wikipedia.org]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sites.science.oregonstate.edu [sites.science.oregonstate.edu]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. prepchem.com [prepchem.com]
- 10. chembk.com [chembk.com]
- 11. mdpi.com [mdpi.com]
- 12. chembk.com [chembk.com]
- 13. asianpubs.org [asianpubs.org]

- 14. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. US4599445A - Process for benzophenone tetracarboxylic acid - Google Patents [patents.google.com]
- 18. Development and Optimization of Producing 3,3',4,4'-Benzophenonetetracarboxylic Dianhydride : Oriental Journal of Chemistry [orientjchem.org]
- 19. Photodecarboxylation of carboxylic acids sensitized by triplet benzophenone and duroquinone. A flash photolysis electron spin resonance and chemically induced dynamic nuclear polarization nuclear magnetic resonance investigation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. drughunter.com [drughunter.com]
- To cite this document: BenchChem. [Discovery and historical development of benzophenone carboxylic acids.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b162292#discovery-and-historical-development-of-benzophenone-carboxylic-acids]

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